molecular formula C15H14N4O3S2 B14159582 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide CAS No. 186758-30-5

2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B14159582
CAS No.: 186758-30-5
M. Wt: 362.4 g/mol
InChI Key: SQXBWWAOSAXZMY-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is a complex organic compound that features a benzothiazole ring, a sulfonyl group, and a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide typically involves the reaction of 2-aminobenzothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with hydrazinecarboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the hydrazinecarboxamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-yl)-N-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the sulfonyl and hydrazinecarboxamide groups distinguishes it from other benzothiazole derivatives, potentially offering unique applications in medicinal chemistry and materials science.

Properties

CAS No.

186758-30-5

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-ylamino)-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C15H14N4O3S2/c1-10-6-8-11(9-7-10)24(21,22)19-14(20)17-18-15-16-12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,16,18)(H2,17,19,20)

InChI Key

SQXBWWAOSAXZMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NNC2=NC3=CC=CC=C3S2

Origin of Product

United States

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